![molecular formula C11H25N3 B12563383 N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine CAS No. 191997-12-3](/img/structure/B12563383.png)
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by the presence of a cyclohexane ring substituted with a diamine group and a dimethylamino propyl chain. It is a versatile compound used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine can be achieved through continuous flow processes. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary or secondary amines
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and catalysts.
Mecanismo De Acción
The mechanism of action of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine is unique due to its cyclohexane ring structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature distinguishes it from other similar compounds, enhancing its utility in applications requiring precise molecular interactions.
Propiedades
Número CAS |
191997-12-3 |
|---|---|
Fórmula molecular |
C11H25N3 |
Peso molecular |
199.34 g/mol |
Nombre IUPAC |
4-N-[3-(dimethylamino)propyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C11H25N3/c1-14(2)9-3-8-13-11-6-4-10(12)5-7-11/h10-11,13H,3-9,12H2,1-2H3 |
Clave InChI |
VBJZTKLCVIAMIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


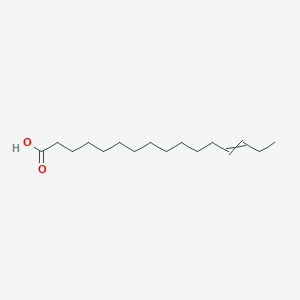
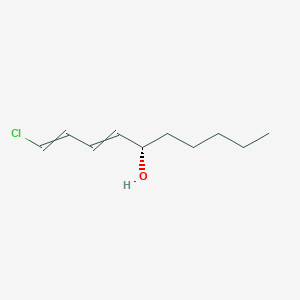
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
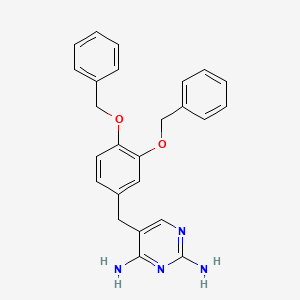
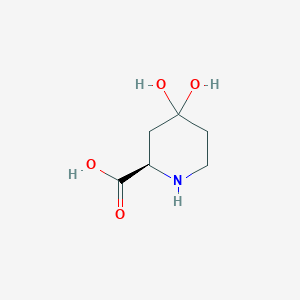
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
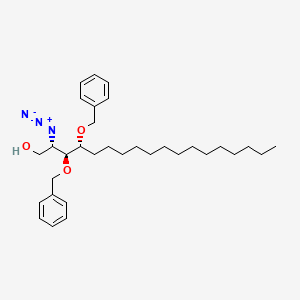
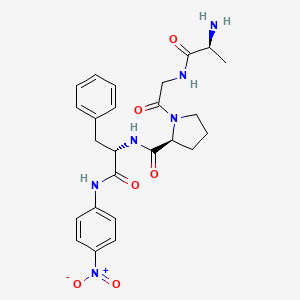

![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
